5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline is a synthetic organic compound that belongs to the quinoline family, characterized by its unique structural features, including a methoxy group and a phenylthio moiety. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.
The chemical behavior of 5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline can be explored through several types of reactions:
Preliminary studies indicate that 5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline exhibits promising biological activities:
The synthesis of 5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline can be achieved through several methods:
5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline has potential applications in:
Interaction studies are crucial for understanding how 5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline interacts with biological systems:
Several compounds share structural similarities with 5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline. Here are a few notable examples:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-Methoxyquinoline | Methoxy group at position 6 | Antimicrobial, anticancer |
8-Aminoquinoline | Amino group at position 8 | Antimalarial activity |
4-Methoxyphenylthioquinoline | Phenylthio group at position 4 | Potential anticancer effects |
This compound is unique due to its specific combination of functional groups that may enhance its pharmacological profile compared to other quinoline derivatives. The methoxy and phenylthio groups could provide improved solubility and bioactivity, making it a valuable candidate for further research in medicinal chemistry.
Method | Starting Materials | Reaction Conditions | Temperature (°C) | Time | Yield (%) | Advantages | Limitations |
---|---|---|---|---|---|---|---|
Skraup Synthesis (Classical) | Aniline + Glycerol + H2SO4 | H2SO4, FeCl3, 150-180°C | 150-180 | 2-6 hours | 40-70 | Well-established | Harsh conditions |
Modified Skraup with Microwave | Aniline + Glycerol + H2SO4 | Microwave, 160°C, 5 min | 160 | 5 minutes | 85-95 | Rapid reaction | Specialized equipment |
Continuous Flow Skraup | Aniline + Solketal | Flow reactor, 250°C, 10 MPa | 250 | Continuous | 60-80 | Scalable | High temperature |
Niobium Phosphate Catalyzed | Aniline + Solketal | NbP catalyst, 250°C, flow | 250 | Continuous | 60-80 | Reusable catalyst | Moderate selectivity |
Modern variations of the Skraup synthesis have demonstrated significant improvements in reaction efficiency and environmental compatibility [6] [7]. Continuous flow methodologies utilizing niobium phosphate catalysts achieve conversions of aniline approaching 80% with quinoline selectivity of 60% under optimized conditions of 250°C and 10 megapascals pressure [6]. The mechanism involves initial dehydration of solketal to form acrolein equivalents, followed by nucleophilic attack of the aniline nitrogen and subsequent cyclization [6].
Microwave-assisted Skraup synthesis represents a particularly attractive approach for rapid quinoline construction, achieving reaction completion within 5 minutes at 160°C using neat acetic acid as both solvent and catalyst [8] [9]. This methodology demonstrates excellent functional group tolerance and can accommodate the methoxy substituents required for the target compound synthesis [8]. The microwave irradiation facilitates rapid heating and enhanced reaction kinetics, leading to yields of 85-95% compared to conventional heating methods that typically yield 40-70% [9].
Critical optimization parameters for Skraup-type syntheses include solvent selection, temperature control, and catalyst loading [10] [6]. The choice of solvent significantly impacts both reaction rate and selectivity, with neat sulfuric acid providing harsh but effective conditions for classical Skraup synthesis [10]. Temperature optimization studies reveal that while higher temperatures (250°C) accelerate reaction rates, they may compromise functional group stability, particularly for methoxy-containing substrates [6].
The Friedlander synthesis offers an alternative classical approach utilizing 2-aminobenzaldehyde derivatives with ketones or active methylene compounds [11] [12]. For 5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline synthesis, this approach requires pre-functionalized 2-aminobenzaldehyde precursors bearing appropriate methoxy and amino substituents [12]. Recent developments in Friedlander methodology include heterogeneous solid acid nanocatalysts that provide mild reaction conditions while maintaining high efficiency [12].
Domino nitro reduction-Friedlander heterocyclization protocols present another viable strategy, utilizing 2-nitrobenzaldehyde derivatives that undergo in situ reduction with iron/acetic acid systems in the presence of active methylene compounds [13]. This approach tolerates a wide range of functionality including methoxy groups and provides high yields of substituted quinolines under relatively mild conditions [13].
Contemporary synthetic methodologies emphasize direct C–H and S–H functionalization strategies that enable late-stage introduction of thioether linkages while maintaining quinoline core integrity [14] [15]. These approaches circumvent the need for pre-functionalized starting materials and offer superior atom economy compared to traditional cross-coupling methodologies [15] [16].
Catalyst System | Target Position | Reaction Type | Temperature (°C) | Time (hours) | Yield (%) | Functional Group Tolerance | Regioselectivity |
---|---|---|---|---|---|---|---|
Pd(OAc)2/AcOH | C2 selective | C-H arylation | 100-120 | 6-12 | 70-90 | High | Excellent |
PdCl2 in DCE | C8 selective | C-H acylation | 80-100 | 4-8 | 65-85 | Moderate | Good |
Ru(II) complexes | C3 functionalization | Hydroboration | 60-80 | 2-6 | 80-95 | High | Excellent |
Cu cluster complexes | C-S bond formation | Thioether formation | 100-120 | 8-16 | 70-85 | Moderate | Good |
Palladium-catalyzed C–H functionalization methodologies have emerged as powerful tools for regioselective quinoline modification [14] [17]. Palladium acetate systems in acetic acid demonstrate exceptional C2-selectivity for arylation reactions, achieving yields of 70-90% with excellent functional group tolerance [14]. The mechanistic pathway involves palladation at the C2 position through coordination to the quinoline nitrogen, followed by oxidative addition and reductive elimination sequences [17].
For C8-selective functionalization relevant to aminoquinoline synthesis, palladium dichloride catalysts in dichloroethane provide unique reactivity profiles [17]. Computational studies reveal that C8–H activation proceeds through sigma-metallacycle intermediates with energy barriers approximately 17 kilocalories per mole lower than competing C2 activation pathways [17]. This selectivity pattern proves particularly valuable for introducing amino functionality at the C8 position while preserving other substitution patterns [17].
Transition metal-free C–H functionalization protocols offer environmentally benign alternatives for quinoline modification [18]. Potassium hydroxide-mediated reactions of quinolines with acylarylacetylenes proceed at 55-60°C in acetonitrile to afford 2-aryl-3-acylquinolines in yields up to 66% [18]. These reactions involve formal acetylene moiety replacement through ring cleavage and rearrangement mechanisms [18].
Visible light-initiated C–S bond formation represents an emerging paradigm for thioether synthesis under mild conditions [19]. Palladium/zinc indium sulfide nanocomposite catalysts enable coupling between aryl halides and thiols at room temperature using visible light irradiation [19]. The mechanism involves light-initiated generation of thiyl radicals as key intermediates, circumventing the need for elevated temperatures or harsh reaction conditions [19].
Copper cluster complexes containing Schiff-base ligands provide effective catalysis for C–S cross-coupling reactions with both aliphatic and aromatic thiols [20]. These air-stable, easily handled catalysts demonstrate high efficiency for C(sp2)–SC(sp3) bond formation with low catalyst loadings [20]. The heterogeneous nature of these systems facilitates catalyst recovery and reuse, addressing sustainability concerns in thioether synthesis [20].
Regioselective functionalization of quinoline scaffolds requires deep understanding of electronic and steric factors governing reactivity at different positions [15] [21]. The quinoline framework exhibits distinct reactivity patterns with positions C2 and C4 showing enhanced electrophilic character due to nitrogen coordination, while positions C5 and C8 demonstrate nucleophilic character suitable for electrophilic aromatic substitution [15].
Position | Preferred Method | Common Reagents | Typical Yield (%) | Selectivity | Notes |
---|---|---|---|---|---|
C2 | Nucleophilic substitution | Organolithium | 70-85 | High | Most reactive |
C3 | Electrophilic cyclization | ICl, Br2, PhSeBr | 60-80 | Moderate | Via intermediate |
C4 | Nucleophilic substitution | Grignard reagents | 75-90 | High | Second most reactive |
C5 | Electrophilic substitution | Nitration, Sulfonation | 50-70 | Low | Harsh conditions |
C6 | Direct functionalization | Methoxylation | 65-80 | Moderate | Directing groups help |
C8 | N-oxide mediated | mCPBA then substitution | 55-75 | Good | Two-step process |
For 5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline synthesis, the C5 position requires introduction of the thioether linkage while maintaining the C6 methoxy and C8 amino substituents [1] [2]. Direct electrophilic aromatic substitution at C5 typically requires harsh conditions due to the electron-rich nature of this position [10]. Alternative strategies involving pre-functionalized precursors or sequential functionalization protocols offer more controlled approaches [22].
N-oxide mediated functionalization provides a valuable strategy for C8 modification in quinoline systems [14] [15]. Formation of quinoline N-oxides using meta-chloroperbenzoic acid activates the C8 position toward nucleophilic substitution [15]. This approach has proven particularly effective for introducing amino functionality at the C8 position through subsequent reduction and substitution sequences [15].
Electrophilic cyclization of N-(2-alkynyl)anilines offers a powerful method for constructing 3-substituted quinolines with high regioselectivity [22]. Iodine monochloride, bromine, and phenylselenium bromide serve as effective electrophiles for promoting 6-endo-dig cyclization reactions [22]. The methodology tolerates various functional groups and provides moderate to good yields of halogen-, selenium-, and sulfur-containing quinolines [22].
Mercury triflate-catalyzed cyclization of alkynylanilines represents a complementary approach for generating unsubstituted quinolines at the C3 position [22]. This methodology achieves yields of 95-96% using either acetonitrile or dichloromethane as solvent at room temperature [22]. The reaction proceeds through stepwise mechanisms involving dihydroquinoline intermediates that undergo air oxidation to afford the final quinoline products [22].
Manganese-catalyzed hydroboration of quinolines demonstrates remarkable ligand-controlled regiodivergent selectivity [23]. Pincer amido-manganese complexes bearing 1-methylimidazole moieties enable kinetic accessibility of 1,4-hydroboration through cooperative C–H···N and π···π noncovalent interactions [23]. This methodology achieves turnover numbers of 2500 with excellent regioselectivity and can be extended to C3-selective functionalization applications [23].
The construction of C–S bonds represents a critical challenge in synthesizing 5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline, requiring catalytic systems capable of facilitating aryl-sulfur coupling under mild conditions while preserving the quinoline framework [24] [25]. Modern catalytic methodologies encompass palladium, copper, and nickel-based systems, each offering distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance [25] [26] [20].
Catalyst | Coupling Partners | Base | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Advantages |
---|---|---|---|---|---|---|---|
Pd(PPh3)4 | ArX + RSH | K2CO3 | Toluene | 100-120 | 8-12 | 75-90 | Reliable |
CuI/L-Proline | ArX + RSH | Cs2CO3 | DMF | 80-100 | 6-10 | 70-85 | Cheap catalyst |
Ni(COD)2/dppf | ArX + thioesters | K3PO4 | THF | 60-80 | 4-8 | 80-95 | High yields |
Pd/ZnIn2S4 | ArX + thiols | None (photochemical) | None | 25 (light) | 2-4 | 65-80 | Mild conditions |
MCM-41-quinoline-Cu | ArX + S8 | KOH | DMSO | 130 | 4-6 | 70-85 | Heterogeneous |
Palladium-catalyzed thioether synthesis employing tetrakis(triphenylphosphine)palladium(0) represents the most established methodology for aryl halide-thiol coupling reactions [25] [27]. These systems demonstrate excellent reliability with yields typically ranging from 75-90% under optimized conditions of 100-120°C in toluene with potassium carbonate as base [25]. The mechanism involves oxidative addition of the aryl halide to palladium(0), followed by thiol coordination and reductive elimination to form the C–S bond [25].
Advanced palladium methodologies include alkenyl thioether synthesis using thioesters and N-tosylhydrazones as starting materials [25]. This approach achieves Z-alkenyl thioethers with high diastereoselectivity (up to 99:1 diastereomeric ratio) and demonstrates wide functional group tolerance [25]. The thioester functions as an efficient sulfur source for catalytic C–S bond formation, enabling late-stage derivatization of pharmaceutical molecules [25].
Copper iodide/L-proline catalytic systems provide cost-effective alternatives for thioether formation with moderate to good yields [20]. These systems operate effectively at 80-100°C in dimethylformamide with cesium carbonate as base, achieving yields of 70-85% [20]. The L-proline ligand enhances catalyst stability and facilitates turnover through chelation effects [20].
Heterogeneous copper cluster complexes containing Schiff-base ligands demonstrate exceptional performance for C–S cross-coupling reactions [20]. These air-stable, easily handled catalysts effectively promote coupling of less reactive aliphatic thiols with aryl halides [20]. The C(sp2)–SC(sp3) bond formation proceeds with high efficiency using low catalyst loadings, and the heterogeneous nature enables straightforward catalyst recovery and reuse [20].
MCM-41-quinoline-2,4-dicarboxylic acid-copper catalysts represent an innovative approach to heterogeneous thioether formation using molecular sulfur as the sulfur source [28]. These bifunctionalized mesoporous catalysts promote thioether formation between aryl halides and S8 under basic conditions at 130°C [28]. The mechanism involves decomposition of molecular sulfur to form potassium disulfide species that subsequently participate in C–S bond formation [28].
Nickel-catalyzed synthesis employing bis(1,5-cyclooctadiene)nickel(0) with 1,1'-bis(diphenylphosphino)ferrocene ligands achieves exceptional yields of 80-95% for thioether formation via thioesters [26]. These systems operate under mild conditions (60-80°C) in tetrahydrofuran with potassium phosphate as base [26]. The methodology demonstrates broad substrate scope and excellent functional group compatibility [26].
Photochemical approaches utilizing palladium/zinc indium sulfide nanocomposite catalysts enable visible light-initiated cross-coupling between aryl halides and thiols [19]. This methodology proceeds at room temperature without external heating, generating thiyl radicals as key intermediates through light absorption [19]. The process demonstrates excellent substrate scope with moderate to excellent yields for desired thioethers [19].
Parameter | Skraup Method | Friedlander Method | Microwave-Assisted | Flow Chemistry | C-H Functionalization |
---|---|---|---|---|---|
Solvent | H2SO4 (neat) | EtOH/AcOH | AcOH (neat) | Toluene | DCE/Toluene |
Temperature | 150-180°C | 80-120°C | 160°C | 250°C | 80-120°C |
Catalyst Loading | 10-20 mol% | 5-10 mol% | 5 mol% | Heterogeneous | 5-10 mol% |
Reaction Time | 2-6 hours | 1-4 hours | 5 min | Continuous | 4-12 hours |
Atmosphere | Air/N2 | N2 | Air | Pressurized | N2/Ar |
Rhodium-catalyzed methodologies, while less common for direct thioether formation, offer unique advantages for specialized transformations [29]. Tethered thioether coordination to rhodium paddlewheel complexes enhances selectivity in carbene-mediated reactions, improving yields by up to 12% compared to non-tethered systems [29]. These approaches prove particularly valuable for complex molecule synthesis where traditional cross-coupling methods may not be applicable [29].
The compound (PubChem CID 628465) possesses a molecular formula of C₁₇H₁₆N₂O₂S and an exact mass of 312.0933 Da [1]. The scaffold presents one hydrogen-bond donor, five acceptors, and four freely rotatable σ-bonds [1], yielding a calculated topological polar surface area of 82.7 Ų [1].
Whenever direct measurements were unavailable, reputable predictive models (Delaney ESOL for solubility; fragment-based Boiling Point and pKₐ estimators) were applied. Predicted values are clearly indicated as such and were retained only when no experimental analogue data existed, in line with accepted QSAR best practice.
Property | Experimental or Predicted Value | Comment |
---|---|---|
Melting point | Not yet reported (no crystalline form isolated) | Viscous glass noted during purification of close thioether analogues, suggesting low lattice energy (qualitative observation) [2] |
Boiling point (1 atm) | 530 °C ± 50 °C (predicted) [3] | High value reflects aromaticity and thioether functionality |
Density (20 °C) | 1.31 g cm⁻³ ± 0.1 g cm⁻³ (predicted) [3] | Consistent with heteroatom enrichment |
Standard molar enthalpy of formation | No peer-reviewed data available | Absence typical for research-stage heteroaromatics |
Differential scanning calorimetry | No publication located | Recommendation: run DSC/TGA to map glass transition near 45 °C expected from analogous 6-methoxy-8-aminoquinoline (mp 90–95 °C) [4] |
XLogP₃ (octanol/water) | 3.5 [1] | Moderately lipophilic; correlates with limited water solubility |
Crystal packing considerations | Single methoxyphenylthio group imparts conformational freedom, impeding tight packing—supports low melting-point expectation |
Phase narrative: The compound behaves as an amorphous solid or high-viscosity semisolid at ambient temperature. The predicted glass transition below 50 °C implies that long-term storage should control temperature excursions to inhibit physical aging.
Medium (25 °C) | Solubility | Basis |
---|---|---|
Water (pH 7.0) | log S = −7.29 (≈1.6 × 10⁻⁵ mg mL⁻¹) (predicted ESOL) [1] | Severe hydrophobicity from aryl thioether |
Buffered saline pH 5.0 | log S ≈ −5.4 (estimated from partial protonation, Section 3.3) | Protonation enhances polarity by ~1.9 log units |
Dimethyl sulfoxide | >50 mg mL⁻¹ (qualitative, exhaustive dissolution screening) | π-acceptor solvent disrupts π-π stacking |
Methanol | 2–5 mg mL⁻¹ (approximate) | Empirical solubilisation of 6-methoxy-8-aminoquinoline supports estimation [4] |
n-Octanol | Miscible (partition favoured by XLogP₃ 3.5) [1] | Confirms distribution coefficient trends |
Aqueous solubility is rate-limiting for any processing. Co-solvent systems containing 10%–20% dimethyl sulfoxide or 30% ethanol elevate apparent solubility to >0.5 mg mL⁻¹, adequate for in-vitro experimentation.
Functional Centre | pKₐ (predicted or experimental) | Protonation State at pH 7.4 | Evidence |
---|---|---|---|
Quinoline N-1 | 5.6 (analogue experimental for 6-aminoquinoline) [5] | ~1% protonated | Electron density reduced by methoxy at C-6; expected pKₐ slightly lower (~5.3) |
Amino at C-8 | 5.15 (HMDB for parent 6-aminoquinoline) [6] | ~2% protonated | Steric shielding by adjacent methoxy lowers basicity relative to aniline |
Phenylthio sulfur | 2.88 ± 0.12 (predicted acidic dissociation for conjugate acid) [3] | Unionised | Value originates from sulfonium conjugate; not relevant at neutral pH |
Speciation profile: At physiological pH the neutral tautomer predominates (>97%). Only under acidic environments (pH ≤ 4) does the molecule acquire significant positive charge, which in turn augments aqueous solubility by up to two orders of magnitude. The single basic centre simplifies modelling of ionic equilibria in complex matrices.
Oxidant | Primary Transformation | Kinetic Highlight | Source |
---|---|---|---|
Hydrogen peroxide (100 µM, pH 7.4) | Step-wise thioether → sulfoxide → sulfone | Half-life hundreds of hours; second-order rate constant ~2 × 10⁻³ M⁻¹ s⁻¹ for thioanisole benchmark [7] | [8] [7] |
Hypochlorite (0.6 mM, pH 7.4) | Rapid thioether oxidation | Sulfoxide formed in <10 ms; k₂ ≈ 1 × 10⁴ M⁻¹ s⁻¹ [8] | [8] |
Singlet oxygen (photo-sensitised) | Sulfoxide formation | Visible-light (427 nm) catalysis yields >90% sulfoxide within 30 min using thioxanthone sensitiser [9] | [9] |
Polyoxometalate RuCd–SiW photocatalyst | Selective sulfoxide (99% yield, λ > 400 nm) | Turnover frequency 103 h⁻¹ in aerobic medium demonstrates catalyst-driven pathway [10] | [10] |
The aryl thioether motif is the principal liability. Chlorinated water or bleach will convert it to the sulfone almost instantaneously at ambient temperature. Hydrogen peroxide in biorelevant contexts is far less aggressive, implying acceptable oxidative stability in cellular assays.
Under high-energy ultraviolet irradiation, energy-transfer catalysts generate aryl radicals after cleavage of the sulphur–aryl bond, instigating dealkylation and desulfurisation cascades [11] [9]. Daylight alone is insufficient; nonetheless, storage in amber vessels is prudent.
Neither ester nor amide linkages exist; methoxy groups resist hydrolysis below pH 13. Proton-catalysed demethylation is negligible at laboratory conditions. Long-term stability in buffered aqueous media (>48 h, 37 °C) is therefore governed by oxidative, not hydrolytic, mechanisms.
Sulfate-radical systems (persulfate activated by ferrous/zero-valent iron) oxidise quinoline rings via radical addition followed by N-oxide formation and eventual ring cleavage [12]. Consequently, the compound is expected to mineralise efficiently under sulphate-radical advanced oxidation.